molecular formula C21H16N4O2S2 B4657585 N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

Cat. No. B4657585
M. Wt: 420.5 g/mol
InChI Key: UJVUSJHDBKXPOK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide, commonly known as AQTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. AQTA is a thiadiazole derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The exact mechanism of action of AQTA is not well understood. However, it has been suggested that AQTA exerts its effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. AQTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. AQTA has also been found to inhibit the activity of tubulin, which is a protein involved in cell division and proliferation.
Biochemical and Physiological Effects:
AQTA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. AQTA has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators. Moreover, AQTA has been found to exhibit anti-microbial effects by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

AQTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. Moreover, AQTA has been shown to exhibit a high degree of selectivity towards its target enzymes and signaling pathways. However, AQTA also has some limitations. It has been found to exhibit low solubility in water, which can limit its use in certain assays. Moreover, AQTA has not been extensively studied for its potential toxicity and side effects.

Future Directions

There are several future directions for research on AQTA. One area of research could be to study the potential of AQTA as a neuroprotective agent for various neurodegenerative diseases. Another area of research could be to study the potential of AQTA as an anti-tuberculosis agent. Moreover, further studies could be conducted to understand the exact mechanism of action of AQTA and to identify its potential targets. Additionally, studies could be conducted to investigate the potential toxicity and side effects of AQTA.

Scientific Research Applications

AQTA has been extensively studied for its potential applications in various biomedical fields. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. AQTA has also been studied for its potential as an anti-tuberculosis agent. Moreover, AQTA has been found to have a significant effect on the central nervous system and has been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c1-13(26)14-6-9-16(10-7-14)22-19(27)12-28-21-25-24-20(29-21)18-11-8-15-4-2-3-5-17(15)23-18/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVUSJHDBKXPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
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N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

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